molecular formula C8H16O B14502068 2-Methylideneheptan-1-OL CAS No. 64251-19-0

2-Methylideneheptan-1-OL

Cat. No.: B14502068
CAS No.: 64251-19-0
M. Wt: 128.21 g/mol
InChI Key: ZDCXFAUCMSLSNL-UHFFFAOYSA-N
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Description

Significance of Methylidene Structures in Chemical Systems

A methylidene group, represented as =CH₂, is a specific type of terminal alkene where a carbon atom is connected to the rest of a molecule by a double bond. wikipedia.orgdifferencebetween.com This structural feature is distinct from a methylene (B1212753) group (-CH₂-), which involves a carbon atom linked by two single bonds. wikipedia.orgdifferencebetween.com The presence of the methylidene group's double bond introduces reactivity that is not present in its saturated counterpart. wikipedia.org This double bond is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in various addition reactions. msu.edu The reactivity and specific geometry of the methylidene group are crucial in determining the chemical behavior of the molecule it is part of. wikipedia.org

Overview of Linear and Branched Alcohols in Contemporary Chemical Research

Both linear and branched alcohols are fundamental compounds in chemical research and industry, serving as solvents, reagents, and precursors for a vast array of other chemicals. epa.gov The structure of an alcohol—whether it is linear or branched—significantly influences its physical and chemical properties. masterorganicchemistry.comjove.com

Generally, linear alcohols have higher boiling points compared to their branched isomers of similar molecular weight. masterorganicchemistry.comjove.com This is attributed to the greater surface area of linear molecules, which allows for stronger intermolecular van der Waals forces. masterorganicchemistry.com Conversely, branching can increase a molecule's solubility in water. jove.com In terms of chemical reactivity, the position of the hydroxyl group and the degree of branching can create steric hindrance, affecting reaction rates. For instance, in esterification reactions, the presence of a methyl group near the hydroxyl group can slow down the reaction rate. researchgate.net

Recent research has explored the thermo-oxidative aging of linear and branched alcohols, revealing that branched (iso) alcohols can exhibit significantly lower decomposition rates compared to their linear (n-alcohol) counterparts. rsc.org

Contextualization of 2-Methylideneheptan-1-OL within Aliphatic Olefinic Alcohols

This compound is classified as an aliphatic olefinic alcohol. "Aliphatic" indicates that it has an open-chain structure, "olefinic" points to the presence of a carbon-carbon double bond, and "alcohol" signifies the existence of a hydroxyl group. epa.govwiley.com Specifically, it is a primary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. smolecule.compressbooks.pub

The structure of this compound features a seven-carbon chain (heptane) with a methylidene (=CH₂) group at the second carbon position and a hydroxyl (-OH) group at the first carbon position. This arrangement places the double bond adjacent to the carbon bearing the hydroxyl group, a configuration known as an allylic alcohol. This proximity of the two functional groups can lead to unique reactivity and makes it a valuable intermediate in organic synthesis. smolecule.com The synthesis of such primary alcohols from terminal olefins is an area of significant research interest. nih.govccspublishing.org.cn

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C8H16O128.21Primary allylic alcohol, methylidene group at C2. smolecule.com
2-Methyl-1-hexanol C7H16O116.20Branched saturated primary alcohol. chemeo.com
2,6-Dimethylheptan-1-ol C9H20O144.3Branched saturated primary alcohol. smolecule.com
4-Methylidenehexan-2-ol C7H14O114.19Secondary alcohol with a methylidene group. vulcanchem.com
2-Methyl-6-methylideneoctan-2-ol C10H20O156.27Tertiary alcohol with a methylidene group. alfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylideneheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCXFAUCMSLSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570699
Record name 2-Methylideneheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64251-19-0
Record name 2-Methylideneheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Pathways for 2 Methylideneheptan 1 Ol

De Novo Chemical Synthesis Strategies for 2-Methylideneheptan-1-OL

De novo chemical synthesis provides fundamental and versatile routes to this compound, allowing for the construction of the molecule from simpler, readily available starting materials. These strategies hinge on the careful selection of precursors, catalytic systems, and reaction sequences to control the outcome.

The choice of precursor is critical in defining the synthetic route's efficiency and feasibility. For a molecule like this compound, several classes of precursors can be considered for both direct and multi-step syntheses.

One potential precursor is 1-pentyl-3,6-dioxabicyclo[3.1.0]hexane, from which this compound can be derived. chemsrc.com More general and widely applicable strategies involve the use of carbonyl compounds and organometallic reagents. For instance, a Grignard reaction involving a pentyl magnesium halide and acrolein could be a plausible, albeit challenging, route that would require subsequent functional group manipulation. A more controlled approach is the Wittig reaction or related olefination methods on a suitable hydroxy-aldehyde precursor.

Another key strategy involves the functionalization of heptanal (B48729) or related aldehydes. This could involve an initial alpha-alkenylation step, followed by reduction of the aldehyde to the primary alcohol. The Baylis-Hillman reaction, for example, between an appropriate aldehyde and an activated alkene could generate a functionalized allylic alcohol scaffold.

Precursor StrategyKey Precursor MoleculesAssociated Reaction TypeNotes
Ring-Opening1-pentyl-3,6-dioxabicyclo[3.1.0]hexane chemsrc.comRearrangement/EliminationSpecific documented precursor relationship. chemsrc.com
Carbonyl AdditionHeptanal, Formaldehyde, Organometallic reagents (e.g., vinylmagnesium bromide)Grignard Reaction, Barbier-type reactionsBuilds the carbon skeleton and introduces the hydroxyl group.
Olefination2-Formylheptan-1-ol (protected), Wittig reagents (e.g., Ph₃P=CH₂)Wittig Reaction, Horner-Wadsworth-Emmons ReactionForms the methylidene group from a carbonyl precursor.
Aldol/Baylis-HillmanPentanal, AcrylatesBaylis-Hillman ReactionCreates a functionalized allylic alcohol structure.

The formation of the olefinic alcohol functionality in this compound is highly dependent on the catalytic system employed. Metalloradical catalysis (MRC) using cobalt(II) complexes represents a powerful method for controlling radical reactions, which can be applied to the formation of C-C bonds necessary for the synthesis. nih.gov For transformations involving allylic alcohols, ruthenium-based catalysts are often used, particularly in racemization processes for dynamic kinetic resolutions. acs.orgacs.org

For oxidation or dehydrogenation steps that might be part of a synthetic sequence, systems like laccase in combination with a mediator such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) have been shown to be effective for the oxidation of alcohols under mild, environmentally friendly conditions. researchgate.net In the context of C-H activation or functionalization, which could be an advanced route to such structures, various transition metal catalysts are under constant investigation. nih.gov

Catalytic SystemReaction TypeKey FeaturesReference
Ruthenium ComplexesHydrogen Transfer / RacemizationUsed in chemoenzymatic dynamic kinetic resolution of allylic alcohols. acs.orgacs.org acs.orgacs.org
Cobalt(II) PorphyrinsMetalloradical Catalysis (MRC)Homolytic activation of substrates for C-C bond formation. nih.gov nih.gov
Laccase/TEMPOChemoenzymatic OxidationSustainable oxidation of alcohols to aldehydes or ketones. researchgate.net researchgate.net
Rhodium-based systemsCarbene TransferCan be used for cyclopropanation, a related transformation. nih.gov nih.gov
Metal-Organic Frameworks (MOFs)Cascade CatalysisCan host multiple catalytic sites for multi-step reactions in one pot. osti.gov osti.gov

Constructing a molecule like this compound often requires a multi-step synthesis where the sequence of reactions is optimized to control regioselectivity (the placement of the double bond) and stereoselectivity (the 3D arrangement of atoms). libretexts.orgtrine.eduyoutube.com A retrosynthetic analysis would be the first step, conceptually breaking the target molecule down into simpler precursors. libretexts.org

A plausible sequence could start with a protected version of heptanal. An alpha-functionalization to introduce a hydroxymethyl group, followed by oxidation and a subsequent Wittig reaction, could install the methylidene group. The final step would be the deprotection of the primary alcohol. Each step in this sequence would need careful optimization of reagents, solvents, and temperature to maximize yield and prevent side reactions, such as isomerization of the double bond. trine.edu Common sequences in synthesis often involve extending a carbon chain via an SN2 reaction or "shuffling" a functional group to an adjacent carbon. lumenlearning.com

Biocatalytic and Chemoenzymatic Routes to this compound and its Analogs

Biocatalysis and chemoenzymatic synthesis merge the selectivity of enzymes with the practicality of chemical reactions, offering green and highly selective routes to complex molecules. mpg.de

For allylic alcohols, chemoenzymatic deracemization is a valuable strategy. This can be achieved in a one-pot, two-step process combining a non-selective oxidation (e.g., using laccase and TEMPO) to convert the racemic alcohol to the corresponding α,β-unsaturated ketone, followed by a stereoselective reduction using an alcohol dehydrogenase (ADH) to yield one enantiomer of the alcohol. researchgate.net The choice of ADH can determine which enantiomer is produced. researchgate.net Lipase-mediated enantioselective hydrolysis of racemic allylic acetates is another established biocatalytic method to resolve enantiomers. scirp.org Furthermore, biocatalytic cascades combining ene-reductases (EReds) and imine reductases (IReds) or ADHs can convert α,β-unsaturated ketones into chiral amines or alcohols with multiple stereocenters. nih.gov

Model organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli are extensively engineered for the production of various alcohols. nih.gov The native pathways for alcohol production in these organisms can serve as a blueprint for producing novel or non-native alcohols.

The core of alcohol production is typically the glycolysis pathway, which breaks down glucose into pyruvate (B1213749). bioscipublisher.comicr.org In yeast, under anaerobic conditions, pyruvate is converted to acetaldehyde (B116499) by pyruvate decarboxylase (PDC), and acetaldehyde is then reduced to ethanol (B145695) by alcohol dehydrogenase (ADH), regenerating NAD+ needed for glycolysis to continue. icr.orgbyjus.com

For the production of higher alcohols (longer than ethanol), engineered metabolic pathways are necessary. nih.gov These can be based on amino acid or fatty acid biosynthesis pathways. nih.gov For example, 2-keto acids, which are intermediates in amino acid synthesis, can be decarboxylated by a 2-ketoacid decarboxylase (KivD) and then reduced by an ADH to produce a variety of branched-chain alcohols. nih.gov Similarly, intermediates of fatty acid synthesis (acyl-CoA) can be reduced to aldehydes and then to primary linear alcohols. nih.govresearchgate.net By introducing the right combination of heterologous enzymes, such as specific reductases and decarboxylases, into a host organism like E. coli, it is theoretically possible to direct cellular metabolism towards the synthesis of a specific target alcohol like this compound or its saturated analog, 2-methylheptan-1-ol. nih.gov

Directed Biosynthesis and Metabolic Engineering Strategies for this compound

The biological production of specialty chemicals, such as the unsaturated aliphatic alcohol this compound, through microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis. While specific biosynthetic pathways for this compound have not been extensively detailed in published research, the principles of directed biosynthesis and metabolic engineering provide a clear framework for its potential de novo production in engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae. These strategies focus on harnessing and optimizing cellular metabolism to channel carbon from simple feedstocks, such as glucose, towards the synthesis of a target molecule.

Directed biosynthesis for a compound like this compound would likely involve the introduction of a heterologous pathway into a microbial host, coupled with the strategic manipulation of native metabolic networks to ensure a high flux towards the desired product. This typically includes the overexpression of key pathway enzymes, the deletion of competing metabolic pathways, and the balancing of cofactor regeneration. researchgate.net

A plausible, albeit hypothetical, biosynthetic route to this compound could be engineered by combining modules from different known pathways. The production of higher alcohols (C3-C8) in engineered microbes is well-documented and serves as a foundation. bohrium.com For a C8 alcohol like this compound, the strategy would likely start from the fatty acid synthesis (FAS) pathway to generate an eight-carbon chain precursor.

Metabolic Engineering of Host Organisms

Enhancing Precursor Supply: The native fatty acid biosynthesis pathway can be harnessed and modified to provide C8 precursors. Overexpression of key enzymes in this pathway can increase the pool of available building blocks.

Blocking Competing Pathways: To maximize the carbon flux towards the target C8 alcohol, genes encoding enzymes for competing pathways are often deleted. For example, pathways leading to the production of lactate (B86563) or acetate (B1210297) can be knocked out to redirect pyruvate towards the desired biosynthetic route. nih.gov

Introducing a Production Pathway: A heterologous pathway capable of converting the C8 precursor into this compound would need to be introduced. This would likely involve a multi-step enzymatic process.

Cofactor Engineering: The biosynthesis of alcohols is often a reductive process requiring cofactors like NADPH or NADH. Metabolic engineering strategies may include the overexpression of enzymes that regenerate these cofactors to ensure the efficient functioning of the pathway. frontiersin.org

Hypothetical Biosynthetic Pathway and Key Enzymes

A potential pathway for this compound could be envisioned in several steps, starting from octanoyl-CoA, a C8 intermediate of the fatty acid pathway:

Formation of a Terminal Alkene: A key structural feature of this compound is the terminal methylidene group. The discovery of terminal olefin-forming fatty acid decarboxylases, such as OleT from the cyp152 P450 family, provides a potential enzymatic solution. gsartor.orgnih.gov An engineered OleT enzyme could potentially catalyze the decarboxylation of a C9 α-hydroxy fatty acid or a related substrate to form a terminal alkene.

Allylic Hydroxylation: Following the formation of the terminal alkene, a specific hydroxylase would be required to introduce the primary alcohol group at the C1 position. Cytochrome P450 monooxygenases are known to catalyze such specific hydroxylations.

Alternative Routes: Another possibility involves the extension of the Ehrlich pathway, which converts amino acids into alcohols. pnas.org Engineering this pathway to accept and process longer-chain keto acids could potentially lead to the synthesis of C8 alcohols. pnas.org

Research Findings in Higher Alcohol Production

While data for this compound is not available, research on the production of other C8 alcohols, such as 1-octanol, in engineered E. coli demonstrates the feasibility of these approaches. The following table summarizes key findings in the field of higher alcohol production, which would be foundational for developing a strain for this compound synthesis.

ProductHost OrganismKey Engineering StrategiesTiter (g/L)Reference
1-OctanolE. coli- Overexpression of a C8-specific acyl-ACP thioesterase (CpFatB*)- Expression of an acyl-CoA synthetase (MtFadD6)- Expression of an acyl-CoA reductase (MaACR)1.3 nih.gov
n-ButanolE. coli- Chromosomal integration of butanol pathway genes- Deletion of byproduct genes- Optimization of NADH regeneration20 frontiersin.org
IsobutanolE. coli- Overexpression of native acs, pckA, and maeB genes to increase acetate uptakeIncreased by 26% frontiersin.org
C5-C8 AlcoholsE. coli- Engineering of 2-isopropylmalate synthase for chain elongation- Altering substrate specificity of downstream enzymesNot specified pnas.org

These examples highlight that through a combination of enhancing precursor supply, introducing heterologous pathways, and optimizing host metabolism, significant titers of higher alcohols can be achieved.

Directed Biosynthesis through Precursor Feeding

An alternative to de novo synthesis is precursor-directed biosynthesis, where a chemically synthesized intermediate is supplied to the fermentation medium. A microbial host, engineered with the final enzymatic steps of the pathway, then converts this precursor into the desired product. For this compound, one could envision feeding a C8 precursor like 2-methylideneheptanal, with the host organism engineered to express a specific alcohol dehydrogenase to carry out the final reduction step.

The following table outlines a hypothetical precursor-directed biosynthesis scheme.

Precursor FedHost OrganismEngineered Enzyme(s)Product
2-MethylideneheptanalE. coliAlcohol Dehydrogenase (e.g., AdhE2 from C. acetobutylicum)This compound

This approach can simplify the metabolic engineering burden on the host and can be a valuable strategy for producing complex molecules for which a complete de novo pathway is not yet established.

Advanced Spectroscopic and Analytical Characterization of 2 Methylideneheptan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) analysis of 2-Methylideneheptan-1-OL provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is characterized by several key signals corresponding to the vinylic, allylic, alcoholic, and aliphatic protons within the molecule.

The two geminal protons of the methylidene (=CH₂) group are expected to appear as distinct signals in the olefinic region of the spectrum, typically between δ 4.8 and 5.2 ppm. The protons of the primary alcohol group (-CH₂OH), being in an allylic position, are deshielded and would likely produce a signal around δ 4.1 ppm. The single hydroxyl (-OH) proton gives rise to a broad singlet whose chemical shift is variable and dependent on factors like solvent and concentration. The protons on the pentyl chain display characteristic signals in the aliphatic region, with the allylic methylene (B1212753) protons adjacent to the double bond appearing around δ 2.1 ppm. The remaining methylene groups of the pentyl chain would produce overlapping multiplets between δ 1.2 and 1.5 ppm, while the terminal methyl protons are expected to be the most shielded, appearing as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H (terminal CH₃) ~ 0.9 Triplet (t) 3H
H (internal CH₂) ~ 1.2-1.5 Multiplet (m) 6H
H (allylic CH₂) ~ 2.1 Triplet (t) 2H
H (-CH₂OH) ~ 4.1 Singlet (s) 2H
H (=CH₂) ~ 4.9, 5.1 Singlet (s) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, providing a carbon "fingerprint" of the structure. For this compound, eight distinct signals are anticipated in a broad-band decoupled spectrum.

The two sp² hybridized carbons of the methylidene group are the most deshielded, with the quaternary carbon (C2) expected around δ 148 ppm and the terminal methylene carbon (=CH₂) appearing around δ 112 ppm. The carbon of the primary alcohol functional group (C1) would resonate at approximately δ 67 ppm. The sp³ hybridized carbons of the pentyl chain appear in the upfield region of the spectrum. The allylic carbon (C3) is expected around δ 34 ppm, with the remaining aliphatic carbons resonating between δ 22 and 32 ppm. The terminal methyl carbon is the most shielded, with a predicted chemical shift of approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7 (-CH₃) ~ 14
C6 (-CH₂-) ~ 22
C5 (-CH₂-) ~ 29
C4 (-CH₂-) ~ 31
C3 (allylic -CH₂-) ~ 34
C1 (-CH₂OH) ~ 67
=CH₂ ~ 112

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's complete bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons along the pentyl chain, for instance, between the allylic methylene protons (on C3) and their adjacent methylene neighbors (on C4), and so on, down to the terminal methyl group. The isolated protons of the =CH₂ and -CH₂OH groups would not show COSY cross-peaks to the alkyl chain. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.comyoutube.com This technique would definitively link each proton signal (from Table 1) to its corresponding carbon signal (from Table 2). For example, a cross-peak would confirm the connection between the proton signal at ~4.1 ppm and the carbon signal at ~67 ppm, assigning them to the -CH₂OH group. The quaternary carbon at ~148 ppm would be absent from the HSQC spectrum as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com Key correlations would include those from the =CH₂ protons (~δ 5.0) to the quaternary carbon (C2, ~δ 148), the alcohol carbon (C1, ~δ 67), and the allylic carbon (C3, ~δ 34). Similarly, the protons of the -CH₂OH group (~δ 4.1) would show correlations to the quaternary carbon (C2). These correlations are essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in three-dimensional space, regardless of their bonding. In an acyclic molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on adjacent groups, such as between the vinylic (=CH₂) protons and the allylic -CH₂OH and -CH₂- protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound. impactfactor.orgscielo.br In a GC-MS analysis, a pure sample of the compound would appear as a single peak in the gas chromatogram at a characteristic retention time, confirming its purity.

The mass spectrometer then provides a mass spectrum for this peak. Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₈H₁₆O, MW = 128.21). The energetic molecular ion undergoes predictable fragmentation. For primary alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orglibretexts.org

Key expected fragments include:

Loss of water (M-18): A peak at m/z 110 resulting from the elimination of an H₂O molecule. libretexts.org

Loss of the hydroxymethyl radical (M-31): Alpha-cleavage resulting in the loss of ·CH₂OH, leading to a fragment at m/z 97.

Alpha-cleavage of the pentyl group: Cleavage of the C2-C3 bond results in the loss of the C₅H₁₁ pentyl radical, yielding a stable, resonance-delocalized cation at m/z 57.

Alkyl chain fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) due to the fragmentation of the pentyl side chain. libretexts.org

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z Identity Fragmentation Pathway
128 [C₈H₁₆O]⁺ Molecular Ion (M⁺)
110 [C₈H₁₄]⁺ Loss of H₂O
97 [C₇H₁₃]⁺ Loss of ·CH₂OH

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a complementary technique, particularly useful for analyzing compounds in complex matrices or for molecules that are not sufficiently volatile or stable for GC analysis. Using reversed-phase liquid chromatography, this compound would be separated from other components based on its polarity.

Coupled with soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically generates a protonated molecular ion [M+H]⁺ (m/z 129) or adduct ions like the sodium adduct [M+Na]⁺ (m/z 151). These methods cause minimal fragmentation, making them excellent for confirming the molecular weight of the analyte in a mixture. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic pattern that can be used for identification.

High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which has the molecular formula C₈H₁₆O, the theoretical monoisotopic mass can be calculated with high precision. This accurate mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

The exact mass is calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

For C₈H₁₆O, the theoretical monoisotopic mass is 128.120115 Da . nih.gov

In an experimental setting, HRMS analysis using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers would aim to measure the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The resulting measurement would be compared against the theoretical value. A low mass error, typically in the range of parts per million (ppm), provides strong evidence for the assigned elemental formula, significantly increasing confidence in the compound's identification.

ParameterValue
Molecular FormulaC₈H₁₆O
Theoretical Monoisotopic Mass128.120115 Da
Expected Ion in ESI+[M+H]⁺, [M+Na]⁺
Expected m/z for [M+H]⁺129.127940
Typical Mass Accuracy< 5 ppm

Mass Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is formed, typically through electron ionization (EI), it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. whitman.edu The analysis of these fragments helps to piece together the molecule's structure.

For alcohols, two primary fragmentation pathways are common: alpha-cleavage and dehydration. libretexts.orgyoutube.com

Alpha-Cleavage: This pathway involves the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.org For a primary alcohol like this compound, this results in the formation of a resonance-stabilized oxonium ion.

Pathway A (Loss of H): Loss of a hydrogen atom from the carbinol carbon is possible, leading to a fragment at m/z 127 .

Pathway B (Loss of Pentyl Radical): The most significant alpha-cleavage for this structure would be the breaking of the C2-C3 bond. This expels a pentyl radical (•C₅H₁₁) and produces a stable, resonance-stabilized cation with a mass-to-charge ratio (m/z) of 57 .

Pathway C (Formation of CH₂OH⁺): Another characteristic cleavage for primary alcohols involves the breaking of the bond between the carbinol carbon (C1) and the adjacent carbon (C2), leading to the formation of the [CH₂OH]⁺ ion at m/z 31 . whitman.edu This is often a prominent peak in the mass spectra of primary alcohols. youtube.com

Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a water molecule, resulting in a fragment ion with a mass 18 units less than the molecular ion. whitman.edulibretexts.org For this compound (M⁺ = 128), this would produce an alkene radical cation at m/z 110 .

m/zProposed FragmentFragmentation Pathway
128[C₈H₁₆O]⁺Molecular Ion (M⁺)
110[C₈H₁₄]⁺Dehydration (M⁺ - H₂O)
71[C₅H₁₁]⁺Pentyl cation from cleavage
57[C₃H₅O]⁺Alpha-cleavage (loss of pentyl radical)
43[C₃H₇]⁺Propyl cation from alkyl chain
31[CH₃O]⁺Alpha-cleavage ([CH₂OH]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the methylidene (C=CH₂) group. libretexts.org

The key expected absorptions are:

O-H Stretch: A very strong and broad absorption band is anticipated in the region of 3200–3500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the alcohol molecules. orgchemboulder.comlibretexts.org

C-O Stretch: A strong band corresponding to the stretching vibration of the carbon-oxygen single bond in a primary alcohol is expected to appear in the 1050–1260 cm⁻¹ range. orgchemboulder.com

=C-H Stretch: The stretching of the C-H bonds on the double bond (vinylic hydrogens) will cause a medium-intensity band to appear just above 3000 cm⁻¹, typically around 3080 cm⁻¹. vscht.cz

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the pentyl chain will produce strong, sharp peaks in the region just below 3000 cm⁻¹, approximately 2850–2960 cm⁻¹. mdpi.com

C=C Stretch: The stretching of the carbon-carbon double bond of the methylidene group is expected to give a medium-intensity absorption around 1640–1680 cm⁻¹. vscht.cz

=C-H Bend (Out-of-Plane): A characteristic and often strong absorption resulting from the out-of-plane bending of the geminal hydrogens on the C=CH₂ group is expected around 890 cm⁻¹.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200 - 3500O-H StretchAlcohol (-OH)Strong, Broad
~3080=C-H StretchAlkene (Methylidene)Medium
2850 - 2960C-H StretchAlkyl (-CH₂, -CH₃)Strong
1640 - 1680C=C StretchAlkene (Methylidene)Medium
1050 - 1260C-O StretchPrimary AlcoholStrong
~890=C-H Bend (oop)Alkene (=CH₂)Strong

Advanced Hyphenated Analytical Techniques for Comprehensive Profiling

To analyze complex mixtures containing this compound, such as natural product extracts or reaction mixtures, advanced hyphenated techniques are employed. These methods couple the separation power of liquid chromatography (LC) with information-rich spectroscopic detectors. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links a high-performance liquid chromatography (HPLC) system with an NMR spectrometer. news-medical.net This powerful combination allows for the separation of components in a mixture followed by their immediate structural elucidation without the need for manual isolation. mdpi.comsemanticscholar.org

For an analysis involving this compound, the LC would first separate it from other isomers and matrix components. The eluent from the LC column then flows into a special NMR probe. One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra can be acquired for the separated compound. This would provide detailed information on the proton and carbon environments, confirming the presence of the vinylic protons of the methylidene group, the hydroxymethyl protons, and the arrangement of the pentyl chain, thus enabling unambiguous identification of the isomer. researchgate.net

Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-NMR-MS)

The integration of mass spectrometry into an LC-NMR system creates a tripartite hyphenated technique (LC-NMR-MS) that provides complementary data simultaneously. researchgate.net After separation by the LC system, the eluent is split, with a small portion directed to the MS and the majority to the NMR.

This setup would provide three orthogonal pieces of data for this compound in a single run:

LC: Retention time for chromatographic identification.

MS: Accurate mass and fragmentation data to confirm the molecular formula (C₈H₁₆O) and provide structural clues. researchgate.net

NMR: Detailed structural connectivity and stereochemistry.

This combination is exceptionally powerful for the dereplication of natural products, where known compounds can be quickly identified, allowing researchers to focus on novel structures. uni-duesseldorf.de

Liquid Chromatography-Diode Array Detection/Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-DAD/MS-SPE-NMR)

This advanced platform represents one of the most powerful configurations for the analysis of trace compounds in highly complex mixtures. rsc.orgpitt.edu The workflow involves several integrated steps:

LC-DAD/MS: The sample is separated by HPLC. A Diode Array Detector (DAD) provides UV-Vis spectra (though this compound has only a weak C=C chromophore), while the MS provides mass data for initial characterization.

Peak Trapping on SPE: Based on the DAD and MS data, the chromatographic peaks of interest are automatically diverted and trapped onto small solid-phase extraction (SPE) cartridges. pitt.edu This step effectively isolates and concentrates the target analyte.

Elution and NMR Analysis: The trapped compound, now free of the bulk of the chromatographic solvent, is eluted from the SPE cartridge with a small volume of deuterated solvent directly into the NMR spectrometer.

This LC-DAD/MS-SPE-NMR approach overcomes the primary limitation of conventional LC-NMR—its relatively low sensitivity. By concentrating the analyte on an SPE cartridge, sufficient material can be accumulated to perform time-intensive and information-rich 2D NMR experiments (e.g., HMBC, NOESY), enabling the complete de novo structure elucidation of even minor components within a complex matrix. news-medical.netpitt.edu

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a pivotal technique for the rapid and high-resolution separation of organic compounds. Its application to the analysis of this compound and its isomers or related compounds offers significant advantages in terms of speed and separation efficiency. The development of a UHPLC method for this analyte would typically involve a reversed-phase approach, leveraging the compound's moderate polarity.

Method development would focus on optimizing parameters such as column chemistry, mobile phase composition, and temperature to achieve the desired separation. A sub-2 µm particle column, such as a C18 or a pentafluorophenyl (PFP) column, would provide the necessary efficiency for resolving closely related structures. creative-biostructure.com The mobile phase would likely consist of a gradient elution using acetonitrile or methanol mixed with water, potentially with a small amount of acid like formic acid to improve peak shape.

A hypothetical UHPLC method for the analysis of this compound is presented in the table below. This method is designed for rapid screening and quantification, which is crucial in high-throughput environments.

Table 1: Hypothetical UHPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection Mass Spectrometry (MS)

The use of mass spectrometric detection (UHPLC-MS) would provide enhanced selectivity and sensitivity, allowing for the confident identification and quantification of this compound, even in complex matrices.

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chemical analysis, offering robust and versatile platforms for the separation and quantification of a wide array of compounds. For a compound like this compound, which lacks a strong chromophore, derivatization might be necessary for UV detection. However, coupling HPLC with a more universal detector like a mass spectrometer (HPLC-MS) or an evaporative light scattering detector (ELSD) would be a more direct approach.

HPLC fingerprinting is a powerful technique for the quality control of complex mixtures, where the entire chromatogram is used as a distinctive "fingerprint" of the sample. While this compound is a single compound, the principles of HPLC method development for fingerprinting can be applied to assess its purity and identify any related impurities. This involves developing a stable and reproducible chromatographic method that can separate the main component from any potential degradation products or synthesis byproducts.

A typical reversed-phase HPLC method would be employed. The development would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and optimizing the mobile phase composition and gradient to achieve the best possible resolution.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterValue
Column Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection ELSD or MS

Given the volatile nature of this compound, Gas Chromatography (GC) is an exceptionally well-suited technique for its analysis. The development of a robust GC method is critical for the quantification of this compound and its volatile derivatives. The choice of the stationary phase is paramount in achieving the desired separation. A mid-polarity column, such as one based on a phenyl- or cyanopropyl-substituted polysiloxane, would likely provide good selectivity for this unsaturated alcohol.

For the analysis of volatile derivatives, such as esters or ethers of this compound, the GC method would need to be optimized to account for the different volatilities and polarities of these new compounds. Key parameters for optimization include the oven temperature program, carrier gas flow rate, and injector and detector temperatures.

A typical GC-MS method would provide both retention time and mass spectral data, allowing for unambiguous identification of the target analyte and its derivatives. The following table outlines a potential GC method for the analysis of this compound.

Table 3: Proposed GC Method Parameters for the Analysis of this compound

ParameterValue
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Injection Mode Split (50:1)
Detector Mass Spectrometer (MS)
MS Scan Range m/z 40-300

X-ray Diffraction for Crystalline Phase Identification (if applicable to derivatives)

While this compound is a liquid at room temperature, its derivatives may be crystalline solids amenable to analysis by X-ray Diffraction (XRD). Single-crystal XRD is a powerful technique that can provide unambiguous determination of the three-dimensional atomic structure of a crystalline compound. creative-biostructure.com This information is invaluable for confirming the molecular structure, stereochemistry, and packing of the molecules in the crystal lattice.

For this technique to be applicable, a suitable crystalline derivative of this compound would first need to be synthesized. This could be achieved by reacting the hydroxyl group to form an ester or a urethane with a chromophoric or rigidifying group that facilitates crystallization. For example, reaction with 3,5-dinitrobenzoyl chloride could yield a crystalline derivative.

Once suitable single crystals are grown, they can be analyzed by XRD. The resulting data would allow for the precise determination of bond lengths, bond angles, and torsion angles, providing definitive proof of the derivative's structure. This technique is particularly useful for establishing the absolute configuration of chiral centers if a chiral derivatizing agent is used or if the compound crystallizes in a chiral space group. While XRD is primarily used for structure elucidation, powder XRD can be used to identify the crystalline phase of a bulk sample and assess its purity.

Computational Chemistry and in Silico Modeling of 2 Methylideneheptan 1 Ol

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

No molecular dynamics simulation data is available in the scientific literature to describe the conformational landscape or solvent interactions of 2-Methylideneheptan-1-OL.

Molecular Docking Studies with Relevant Macromolecular Targets

There are no published molecular docking studies identifying potential macromolecular targets or detailing the binding interactions of this compound.

Predictive Modeling for Chemical Reactivity and Transformation Pathways

In Silico Assessment of Chemical Space Exploration

The exploration of chemical space through computational, or in silico, methods provides a powerful framework for characterizing novel or unstudied molecules like this compound. By calculating a series of molecular descriptors, it is possible to position a compound within the vast landscape of known chemical structures and predict its physicochemical and biological properties without the need for initial laboratory synthesis. This approach is foundational to modern drug discovery and materials science, allowing for the early-stage screening of virtual compounds.

The underlying principle of this assessment is the quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR), which posit that the structure of a molecule dictates its function and properties. wikipedia.org For this compound, an unsaturated aliphatic alcohol, key descriptors can be computationally generated to define its characteristics. These descriptors fall into several categories, including constitutional, topological, physicochemical, and quantum-chemical properties.

An in silico profile for this compound can be generated using various computational software packages. While specific experimental data for this compound is scarce, a representative set of calculated descriptors can be derived based on its known structure and comparison to isomers like 2-methylhept-2-en-1-ol (B15476753) and 2-methyl-1-heptanol. nih.govnih.gov These descriptors provide a multidimensional "fingerprint" of the molecule.

A summary of key computed molecular descriptors for this compound is presented below. These values are essential for mapping its location in chemical space and for building predictive models of its behavior.

Descriptor TypeDescriptor NamePredicted ValueSignificance in Chemical Space
Constitutional Molecular Weight128.21 g/mol Defines the basic mass of the molecule, a fundamental parameter in any chemical model.
Molecular FormulaC8H16OSpecifies the elemental composition, grouping it with other C8 isomers.
Heavy Atom Count9A simple count of non-hydrogen atoms, often used in initial structural comparisons.
Physicochemical XLogP32.7Predicts the octanol-water partition coefficient, indicating its relative lipophilicity or hydrophobicity.
Hydrogen Bond Donor Count1The presence of the hydroxyl group allows it to donate a hydrogen bond, influencing solubility and potential biological interactions.
Hydrogen Bond Acceptor Count1The oxygen atom in the hydroxyl group can accept a hydrogen bond, also key to its interaction profile.
Topological Rotatable Bond Count5Measures the molecule's conformational flexibility, which is crucial for its interaction with biological targets.
Topological Polar Surface Area (TPSA)20.2 ŲQuantifies the surface area of polar atoms, a strong predictor of membrane permeability and bioavailability.

These descriptors serve as the coordinates for placing this compound within a defined chemical space. For instance, its XLogP3 value of 2.7 suggests moderate lipophilicity, distinguishing it from highly nonpolar alkanes and highly polar polyols. The TPSA of 20.2 Ų is characteristic of a small molecule with a single polar group, suggesting it may have good oral bioavailability according to established rules of thumb in medicinal chemistry.

The exploration of chemical space using these parameters allows researchers to draw comparisons to other known molecules. By identifying compounds with similar descriptor profiles ("nearest neighbors"), it is possible to infer potential biological activities, toxicities, or material properties. For example, the presence of both a lipophilic carbon chain and a polar alcohol group is a common feature in surfactants and signaling molecules. Computational models trained on large datasets of diverse compounds can use these descriptors to predict properties ranging from boiling point and solubility to metabolic stability and receptor binding affinity. nih.govresearchgate.net

Furthermore, the unique structural features of this compound, such as the exocyclic double bond, can be quantified through more advanced descriptors not listed in the table. These might include electronic properties like HOMO-LUMO energies or steric parameters that describe its three-dimensional shape. Such detailed characterization is vital for understanding its potential reactivity and how it might fit into the active site of an enzyme or a receptor. researchgate.net

Reactivity and Derivatization Chemistry of 2 Methylideneheptan 1 Ol

Reactions Involving the Alkene Moiety (Methylidene Group)

The terminal double bond in 2-methylideneheptan-1-ol is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and oxidation reactions.

Addition Reactions (Hydroboration, Halogenation, Hydrogenation)

Addition reactions transform the unsaturated methylidene group into a saturated structure by breaking the pi (π) bond.

Hydroboration-Oxidation : This two-step reaction is a cornerstone for the anti-Markovnikov hydration of alkenes. wikipedia.org When this compound is treated with a borane reagent (like BH₃ in THF), the boron atom adds to the terminal carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) and a base replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This sequence yields 2-methylheptane-1,2-diol, a vicinal diol. The reaction is stereospecific, featuring a syn addition of the hydrogen and boron across the double bond. wikipedia.org

Halogenation : The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond proceeds readily to form a vicinal dihalide. wikipedia.orgleah4sci.com The reaction is initiated by the alkene's π-bond attacking the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.orgchemistrysteps.com The remaining halide ion then attacks this intermediate from the opposite side, resulting in an anti addition product. leah4sci.com For this compound, this reaction would produce 1,2-dichloro-2-methylheptan-1-ol or 1,2-dibromo-2-methylheptan-1-ol.

Hydrogenation : Catalytic hydrogenation is an effective method for reducing the alkene to an alkane without affecting the hydroxyl group. jove.com The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). study.compressbooks.pub The process typically involves the syn addition of two hydrogen atoms across the double bond, converting it into a single bond and yielding 2-methylheptan-1-ol. libretexts.orglibretexts.org

Table 1: Summary of Addition Reactions on the Alkene Moiety
ReactionReagentsProductKey Features
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH2-Methylheptane-1,2-diolAnti-Markovnikov addition of water; Syn-stereospecificity. wikipedia.org
Halogenation (e.g., Bromination)Br₂ in CH₂Cl₂1,2-Dibromo-2-methylheptan-1-olForms a cyclic bromonium ion; Anti-addition. leah4sci.comlibretexts.org
HydrogenationH₂ with Pd/C, Pt, or Ni catalyst2-Methylheptan-1-olReduces alkene to alkane; Syn-addition. libretexts.org

Oxidation Reactions (Epoxidation, Ozonolysis)

Oxidative reactions of the methylidene group can either form cyclic ethers or cleave the double bond entirely.

Epoxidation : This reaction converts the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. visualizeorgchem.com This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comleah4sci.com The reaction mechanism is concerted, where the oxygen atom is transferred to the double bond in a single step, ensuring that the stereochemistry of the alkene is retained. libretexts.org The epoxidation of this compound would yield 2-(oxiran-2-yl)heptan-1-ol.

Ozonolysis : Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). wikipedia.org The initial reaction forms an unstable intermediate called an ozonide. masterorganicchemistry.com The final products depend on the workup conditions. A reductive workup (e.g., using zinc dust or dimethyl sulfide) cleaves the double bond to form aldehydes or ketones. masterorganicchemistry.com For this compound, this would yield formaldehyde and 2-oxoheptan-1-ol. An oxidative workup (e.g., using hydrogen peroxide) would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com In this case, formaldehyde would be oxidized to carbon dioxide, while the ketone fragment remains unchanged.

Table 2: Summary of Oxidation Reactions on the Alkene Moiety
ReactionReagentsProductsKey Features
Epoxidationm-CPBA2-(Oxiran-2-yl)heptan-1-olConcerted mechanism, forms a three-membered ether ring. libretexts.org
Ozonolysis (Reductive Workup)1. O₃ 2. Zn/H₂O or (CH₃)₂SFormaldehyde and 2-Oxoheptan-1-olCleaves the C=C bond to form carbonyl compounds. masterorganicchemistry.com
Ozonolysis (Oxidative Workup)1. O₃ 2. H₂O₂Carbon dioxide and 2-Oxoheptan-1-olCleaves the C=C bond and oxidizes resulting aldehydes. masterorganicchemistry.com

Polymerization and Oligomerization Studies

While specific polymerization studies on this compound are not widely documented, its structure as a functionalized α-olefin suggests potential for polymerization. The presence of the hydroxyl group can, however, interfere with many traditional Ziegler-Natta or metallocene catalysts, which are sensitive to polar functional groups. acs.org Strategies to overcome this often involve protecting the hydroxyl group before polymerization or using specialized catalysts tolerant to polar monomers. acs.org Both radical polymerization and catalytic copolymerization methods could potentially be employed to create functionalized polyolefins from this monomer. wikipedia.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group is a versatile functional handle, allowing for transformations into esters, ethers, and carbonyl compounds.

Esterification and Etherification Reactions

Esterification : The primary alcohol of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives (such as an acyl chloride or anhydride). The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium process. For example, reacting this compound with acetic acid would yield 2-methylideneheptyl acetate (B1210297).

Etherification : Ethers can be synthesized via the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. chemistrytalk.orglibretexts.org This alkoxide then displaces a halide from a primary alkyl halide to form the ether. byjus.com For instance, the sodium alkoxide of this compound could react with methyl iodide to produce 1-methoxy-2-methylideneheptane.

Table 3: Esterification and Etherification of the Hydroxyl Group
ReactionReagentsProduct ExampleKey Features
Fischer EsterificationCarboxylic Acid (e.g., CH₃COOH), H⁺ catalyst2-Methylideneheptyl acetateAcid-catalyzed equilibrium reaction.
Williamson Ether Synthesis1. NaH 2. Alkyl Halide (e.g., CH₃I)1-Methoxy-2-methylideneheptaneSₙ2 reaction involving an alkoxide intermediate. wikipedia.org

Oxidation to Carbonyl Compounds

The oxidation of the primary allylic alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, a mild oxidizing agent is required. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation, converting primary alcohols to aldehydes without further oxidation. sltchemicals.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane. sltchemicals.com This reaction would convert this compound into 2-methylideneheptanal.

Oxidation to Carboxylic Acids : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. wikipedia.org Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of aqueous acid (Jones oxidation) can accomplish this. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds through an aldehyde intermediate, which is then rapidly oxidized further. chemguide.co.uk This process would yield 2-methylideneheptanoic acid.

Table 4: Oxidation of the Hydroxyl Group
ReactionReagentsProductKey Features
Oxidation to AldehydePCC in CH₂Cl₂2-MethylideneheptanalMild oxidation; stops at the aldehyde stage. libretexts.org
Oxidation to Carboxylic AcidKMnO₄ or CrO₃/H₂SO₄ (Jones Reagent)2-Methylideneheptanoic acidStrong oxidation; proceeds through an aldehyde intermediate. wikipedia.orglibretexts.org

Nucleophilic Substitution Reactions

The direct nucleophilic substitution of the hydroxyl group in this compound is challenging due to the poor leaving group nature of the hydroxide ion (OH⁻). rsc.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved under acidic conditions where the alcohol is protonated to form an oxonium ion, which can then depart as a neutral water molecule. libretexts.org

Allylic alcohols, such as this compound, readily undergo Sₙ1-type reactions because the departure of the leaving group results in the formation of a resonance-stabilized allylic carbocation. libretexts.orgthieme-connect.comresearchgate.net The positive charge is delocalized over two carbon atoms, allowing the incoming nucleophile to attack at either position. In the case of this compound, this would lead to a mixture of products.

The reaction with strongly acidic hydrogen halides (HX) is a classic example of this transformation, converting the alcohol to the corresponding alkyl halide. libretexts.org The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org

Table 1: Representative Nucleophilic Substitution Reactions of this compound.
ReagentCatalyst/ConditionsPrimary ProductReaction Type
HBrAcid-catalyzed1-Bromo-2-methylideneheptaneSₙ1
HCl/ZnCl₂Lucas Reagent1-Chloro-2-methylideneheptaneSₙ1
SOCl₂Pyridine1-Chloro-2-methylideneheptaneSₙi

Intermolecular and Intramolecular Cyclization Reactions

The dual functionality of this compound, containing both a nucleophilic hydroxyl group and an alkene, allows it to participate in various cyclization reactions. These can occur either intramolecularly, where the alcohol attacks the double bond within the same molecule, or intermolecularly with a separate reactant.

Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of alkenyl alcohols is a direct method for synthesizing oxygen-containing heterocycles (oxacycles). mdpi.com While direct acid-catalyzed hydroalkoxylation can be challenging, the presence of activating groups can facilitate the reaction. mdpi.com For unsaturated alcohols, intramolecular oxa-Michael reactions can be catalyzed to form cyclic ethers such as tetrahydrofurans (THFs) and tetrahydropyrans (THPs). nih.gov The formation of five- and six-membered rings is generally the most kinetically and thermodynamically favorable pathway. masterorganicchemistry.com

Intermolecular Cyclization: this compound can react with other molecules, such as phenols, in the presence of a catalyst to form heterocyclic structures. For instance, the reaction of allylic alcohols with phenols, catalyzed by bismuth triflate (Bi(OTf)₃), can yield chroman derivatives.

Table 2: Potential Cyclization Reactions Involving an Allylic Alcohol Moiety.
Reaction TypeCo-reactantCatalyst SystemResulting Structure
Intramolecular Oxa-Michael AdditionNone (requires prior modification of the chain)Bifunctional iminophosphorane (BIMP)Substituted Tetrahydrofuran/Tetrahydropyran nih.gov
Intermolecular [4+2] CycloadditionPhenolBi(OTf)₃Chroman derivative
Intramolecular HydroalkoxylationNoneBrønsted or Lewis AcidsOxacycle mdpi.com

Cross-Coupling Reactions for C-C Bond Formation

Modern synthetic methods allow for the direct use of allylic alcohols in cross-coupling reactions, which is highly atom-economical as it generates water as the only byproduct. rsc.org Transition metal catalysts, particularly palladium complexes, are effective in activating the C–O bond of allylic alcohols to form electrophilic π-allyl metal intermediates, which can then react with various nucleophiles. rsc.org

This approach avoids the need to first convert the alcohol into a halide or ester. rsc.org A wide range of carbon nucleophiles can be coupled with allylic alcohols like this compound.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions with Allylic Alcohols.
Coupling PartnerCatalyst System (Example)Reaction NameGeneral Product
Aryl/Alkenylboronic AcidsPd(PPh₃)₄Suzuki-Miyaura typeAllylated arene or 1,4-diene
OlefinsPd-phosphoramidite ligandHeck-type (dehydrative)1,4-diene
α-BromocarbonylsPd catalyst + silver saltTandem olefin insertion/migrationAryl 1,5-dicarbonyl

Photochemical and Electrochemical Transformations

The allylic alcohol motif is susceptible to transformations under photochemical and electrochemical conditions, often leading to selective oxidation products without the need for conventional hazardous reagents.

Electrochemical Transformations: The electrochemical oxidation of allylic alcohols provides a sustainable alternative to methods using heavy metals like chromium or selenium. nih.gov On a gold electrode in an alkaline medium, the oxidation of allyl alcohol proceeds through interaction with the electrode surface, leading to the formation of adsorbed radical species. researchgate.net A notable application is the selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes. rsc.orgnih.gov This can be achieved using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst, offering good yields and high selectivity. rsc.orgnih.gov The interaction of the alkene's π-orbitals with the anode surface is a key factor in these reactions. researchgate.net

Photochemical Transformations: Visible light can be used to drive the oxidation of allylic alcohols. acs.org One efficient method involves using catalytic amounts of an organo-oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a cocatalyst, using oxygen as the terminal oxidant. acs.org This process is enhanced dramatically by visible light irradiation. acs.org Another approach is the use of photoexcited semiconductor suspensions, such as titanium dioxide (TiO₂), which can convert allylic alcohols to the corresponding aldehydes with good chemoselectivity. rsc.org Furthermore, visible-light-mediated reactions using photocatalysts like eosin Y can achieve the allylation of thiols with allylic alcohols to form allylic sulfides. rsc.org

Table 4: Examples of Photo- and Electrochemical Transformations of Allylic Alcohols.
MethodReagents/CatalystConditionsTypical Product
Electrochemical OxidationPt black catalyst, electro-generated H₂O₂Anodic oxidationα,β-Unsaturated Aldehyde rsc.orgnih.gov
Photochemical OxidationDDQ (cat.), NaNO₂ or t-BuONO, O₂Visible light irradiationα,β-Unsaturated Aldehyde acs.org
Photocatalytic OxidationTiO₂ suspension, O₂UV/Visible lightAldehyde rsc.org
Photocatalytic AllylationThiol, Eosin YVisible lightAllylic Sulfide rsc.org

Biochemical and Metabolic Significance of 2 Methylideneheptan 1 Ol Analogs

Role in Natural Product Biosynthesis Pathways (e.g., Sterol Biosynthesis)

Isoprenoids, the class of compounds to which analogs of 2-Methylideneheptan-1-OL belong, are central building blocks for a multitude of natural products. nih.gov Their biosynthesis originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes and archaea, and the methylerythritol phosphate (B84403) (MEP) pathway, found in bacteria and plant plastids. creative-proteomics.com Both pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). creative-proteomics.com

Sequential condensation of IPP and DMAPP units forms larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). creative-proteomics.com These linear isoprenoids are key branch points for various biosynthetic routes.

A prominent example is the sterol biosynthesis pathway, which is crucial for producing essential membrane components like cholesterol in animals and phytosterols (B1254722) in plants. creative-proteomics.commdpi.com The pathway begins with the cyclization of squalene (B77637) (a C30 isoprenoid derived from FPP) to form lanosterol (B1674476) in animals or cycloartenol (B190886) in plants. nih.gov A series of subsequent enzymatic modifications, including demethylations and isomerizations, converts these initial sterols into their final functional forms. nih.govmdpi.com The intermediates of this pathway also serve as precursors for other vital molecules, including steroid hormones and vitamin D. nih.gov Dysregulation of isoprenoid and sterol metabolism can lead to various human diseases. libretexts.org

Table 1: Key Precursors in Isoprenoid and Sterol Biosynthesis

Precursor Molecule Carbon Number Originating Pathway(s) Role in Biosynthesis
Isopentenyl Pyrophosphate (IPP) C5 MVA, MEP Universal isoprenoid building block. creative-proteomics.com
Dimethylallyl Pyrophosphate (DMAPP) C5 MVA, MEP Isomer of IPP, acts as the initial primer for chain elongation. creative-proteomics.com
Farnesyl Pyrophosphate (FPP) C15 MVA, MEP Precursor for sesquiterpenes, squalene (leading to sterols), and protein prenylation. creative-proteomics.com
Squalene C30 MVA, MEP Linear triterpenoid (B12794562) that undergoes cyclization to form the first sterol, lanosterol or cycloartenol. nih.gov

Metabolomic Profiling in Biological Systems

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system, providing a functional snapshot of its physiological state. nih.gov This "omics" platform is particularly powerful because metabolites are downstream of genetic and proteomic activities, offering an integrated view of phenotype. nih.gov The primary analytical tools used are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov

Identifying specific compounds like analogs of this compound in a complex biological matrix (e.g., serum, tissue extract) is a significant analytical challenge due to the vast diversity of metabolites. nih.gov Non-targeted metabolomic profiling is an approach used to measure as many metabolites as possible simultaneously. nih.gov Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), individual compounds in an extract are separated and then ionized. The resulting mass spectra provide a molecular fingerprint based on the mass-to-charge ratio of the compound and its fragments. By comparing these spectra and retention times to extensive spectral libraries, unknown metabolites can be identified. nih.gov

Metabolomic profiling is highly effective for comparing different biological states, such as healthy versus diseased tissue or before and after exposure to a specific compound. nih.gov By analyzing the metabolic profiles, researchers can identify which pathways are perturbed. For instance, the introduction of an isoprenoid analog could alter the concentrations of intermediates in the sterol biosynthesis pathway. An increase in precursors and a decrease in downstream products might indicate the inhibition of a specific enzyme. Such studies have been used to define the metabolic profiles of conditions like coronary artery disease, where serum profiles from affected individuals show significant differences from healthy controls, providing predictive power for discriminating between the two groups. nih.gov

Enzymatic Transformations and Biotransformation Studies

This compound is an allylic alcohol, a class of compounds that undergoes diverse enzymatic transformations. Biotransformation studies utilize whole microbial cells or isolated enzymes to catalyze specific chemical reactions, often with high selectivity.

Several enzyme classes are known to act on allylic alcohols:

Cytochrome P450 Monooxygenases: These enzymes are highly versatile and can catalyze complex transformations. For example, the P450 monooxygenase CayG has been shown to convert a saturated carbon backbone into an allylic alcohol through a sequential desaturation-hydroxylation mechanism. nih.gov

Unspecific Peroxygenases (UPOs): UPOs are capable of oxidizing allylic alcohols with complementary selectivity, yielding different products depending on the isomer. For instance, the PaDa−I variant of the UPO from Agrocybe aegerita can convert Z- and E-allylic alcohols into epoxides and aldehydes/carboxylic acids, respectively. researchgate.net

Flavin-Dependent Oxidases: Enzymes such as 5-(hydroxymethyl)furfural oxidase (HMFO) and its variants can perform the enantioselective oxidation of secondary allylic alcohols. rug.nl This process can be used in kinetic resolutions to separate racemic mixtures, producing highly enantiopure alcohols and the corresponding ketones. rug.nl

These enzymatic reactions are crucial in both the natural biosynthesis and the degradation of isoprenoid compounds and are also harnessed for the synthesis of valuable chemicals.

Table 2: Examples of Enzymatic Transformations of Allylic Alcohols

Enzyme Class Example Enzyme Substrate Type Typical Product(s) Source
Cytochrome P450 CayG Saturated Carbon Chain Allylic Alcohol nih.gov
Unspecific Peroxygenase AaeUPOPaDa-I E/Z Allylic Alcohols Epoxides, Aldehydes, Carboxylic Acids researchgate.net

Investigation of Potential Biological Pathways and Interactions at a Molecular Level

Isoprenoid analogs, derived from precursors like FPP and GGPP, play a critical role in fundamental cellular processes through their covalent attachment to proteins in a process known as prenylation. nih.gov This post-translational modification facilitates the anchoring of proteins to cell membranes and mediates protein-protein interactions. nih.gov

Key proteins regulated by prenylation include the small GTPase superfamilies (e.g., Ras, Rho, Rab), which are essential signaling proteins that control a variety of cellular functions such as cell growth, differentiation, cytoskeletal organization, and vesicle trafficking. nih.gov For example, the mevalonate pathway generates FPP and GGPP, which are necessary for activating GTPases like Ras and Rho. These GTPases are essential for the function of osteoclasts, the cells responsible for bone resorption. mdpi.com

By acting as lipid anchors, isoprenoid groups are integral to localizing signaling proteins to specific cellular compartments, thereby ensuring the proper function of numerous signaling pathways. nih.gov The disruption of these interactions by altering the availability of isoprenoid precursors can have profound effects on cellular homeostasis and is implicated in the pathology of various diseases. nih.gov

Applications of 2 Methylideneheptan 1 Ol in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, the strategic construction of complex molecular frameworks is paramount. Allylic alcohols, such as 2-Methylideneheptan-1-OL, are recognized as crucial precursors due to their capacity to undergo a wide array of chemical reactions. smolecule.com The presence of both a nucleophilic hydroxyl group and an electrophilic double bond within the same molecule allows for a plethora of synthetic manipulations. These transformations can be directed to either functional group, or they can be employed in tandem to create intricate molecular architectures.

The general utility of allylic alcohols in synthesis is well-documented, with applications ranging from the formation of carbon-carbon bonds to the introduction of various heteroatoms. researchgate.netatamankimya.com These reactions often proceed with high levels of regio- and stereocontrol, which is a critical consideration in the synthesis of biologically active compounds and natural products. researchgate.netcmu.edu

Precursor for Advanced Chemical Intermediates

The dual functionality of this compound allows it to serve as a precursor for a variety of advanced chemical intermediates. The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic handles. Conversely, the double bond can undergo a range of addition reactions, including hydrogenation, halogenation, and epoxidation, to introduce new functionalities.

Moreover, the interplay between the two functional groups enables more complex transformations. For instance, the hydroxyl group can direct the stereochemical outcome of reactions at the double bond, a phenomenon known as substrate control. This is particularly valuable in asymmetric synthesis, where the creation of a specific stereoisomer is desired. The ability to form ethers, esters, and other derivatives from the hydroxyl group further expands the range of accessible intermediates. vulcanchem.com These intermediates can then be carried forward through multi-step synthetic sequences to produce complex target molecules. perfumersworld.com

A summary of potential transformations of this compound into advanced chemical intermediates is presented in Table 1.

Reaction Type Reagents/Conditions Resulting Intermediate Potential Further Applications
OxidationPCC, DMP2-MethylideneheptanalAldehyde-specific reactions (e.g., Wittig, Grignard)
OxidationJones reagent, KMnO42-Methylideneheptanoic acidAmide or ester formation, further functionalization
Epoxidationm-CPBA, Sharpless epoxidation2-(Oxiran-2-yl)heptan-1-olRing-opening reactions to form diols and amino alcohols
DihydroxylationOsO4, NMOHeptane-1,2,2-triolFormation of cyclic acetals and ketals
HydrogenationH2, Pd/C2-Methylheptan-1-olUse in fragrances, further oxidation
EtherificationNaH, Alkyl halide1-Alkoxy-2-methylideneheptaneProtecting group, modification of physical properties
EsterificationAcyl chloride, Pyridine2-Methylideneheptyl esterFragrance and flavor compounds, polymerizable monomers

This table presents hypothetical transformations based on the known reactivity of allylic alcohols.

Scaffold for Novel Compound Libraries

The concept of molecular scaffolds is central to the field of medicinal chemistry and drug discovery, where the goal is to synthesize a large number of related compounds (a library) for biological screening. Current time information in Bangalore, IN. this compound, with its modifiable functional groups, can serve as a foundational scaffold for the generation of such libraries.

By systematically varying the groups attached to the hydroxyl and olefinic moieties, a diverse set of molecules can be created from a single starting material. This process, often referred to as "scaffold decoration," is a powerful strategy for exploring chemical space and identifying compounds with desired biological activities. Current time information in Bangalore, IN. For example, a library of esters could be generated by reacting this compound with a variety of carboxylic acids. Simultaneously, the double bond could be functionalized in different ways, leading to a two-dimensional expansion of the compound library. This approach allows for the rapid and efficient synthesis of a large number of structurally related molecules, increasing the probability of discovering novel compounds with interesting properties.

Integration into Polymer Architectures

The presence of a polymerizable double bond and a reactive hydroxyl group makes this compound a candidate for incorporation into polymer structures. Allylic alcohols can be copolymerized with other monomers to introduce pendant hydroxyl groups along the polymer backbone. researchgate.netacs.org These hydroxyl groups can then serve as sites for cross-linking or for further post-polymerization modification, allowing for the tailoring of the polymer's physical and chemical properties. researchgate.net

A patent has described the use of this compound as a comonomer in the production of copolymers. google.com In this context, it is likely copolymerized with other vinyl monomers, such as styrenes or acrylates, via free-radical polymerization. wikipedia.org The incorporation of this compound would result in a polymer with pendant hydroxyl groups attached to a flexible heptyl chain. This could potentially improve the processability and impact resistance of the resulting polymer, as well as provide sites for subsequent chemical reactions.

The general characteristics of copolymers containing allylic alcohols are summarized in Table 2.

Property Effect of Allyl Alcohol Incorporation Relevance of this compound
Pendant Functionality Introduces hydroxyl (-OH) groupsThe primary alcohol group is available for further reactions.
Cross-linking Hydroxyl groups can be used for cross-linking with agents like isocyanates or melamine (B1676169) resins.Enables the formation of thermoset materials with improved mechanical and thermal properties.
Adhesion The polar hydroxyl groups can improve adhesion to various substrates.Useful in coatings, adhesives, and sealants. researchgate.net
Solubility Can increase the polarity and modify the solubility of the copolymer.Allows for tailoring of the polymer for specific solvent systems.
Flexibility The aliphatic chain of the comonomer can increase the flexibility of the polymer backbone.The heptyl group of this compound could act as an internal plasticizer.

Research into Potential as a Component in Specialized Chemical Formulations

Beyond its role in synthesis and polymers, the specific chemical structure of this compound suggests its potential for use in specialized chemical formulations, such as fragrances and textile treatments.

Fragrance Compositions and Derivatives

The odor of a molecule is intimately linked to its structure, including its size, shape, and the nature of its functional groups. Alcohols and their corresponding esters are a major class of fragrance ingredients. While specific olfactory data for this compound is not widely published, it has been noted for its potential in flavor and fragrance applications due to its unique structural characteristics. smolecule.com

Generally, C7 alcohols like heptanol (B41253) are described as having green, fatty, and slightly fruity notes. thegoodscentscompany.com The presence of the methylidene group in this compound would likely modulate this profile, potentially introducing unique and interesting nuances. Furthermore, esterification of the hydroxyl group with various carboxylic acids would produce a range of 2-methylideneheptyl esters, each with its own distinct aroma. For example, allyl esters are known for their fruity notes, such as the pineapple scent of allyl hexanoate. scentspiracy.com This suggests that esters derived from this compound could be valuable components in the creation of novel fragrance accords.

Textile Treatment Applications

Chemical treatments are often applied to textiles to improve their properties, such as softness, water repellency, and wrinkle resistance. Allylic alcohols and their derivatives, particularly alkoxylates, are known to be used in the textile industry as finishing agents. atamanchemicals.com The hydroxyl group of this compound provides a reactive site for the attachment of other functional molecules.

For instance, it could be reacted with ethylene (B1197577) oxide or propylene (B89431) oxide to produce an alkoxylated derivative. Such derivatives can act as non-ionic surfactants or as reactive intermediates for further functionalization. Another potential application is in the synthesis of silicone-based textile treatments. The double bond of this compound could undergo hydrosilylation with a silane, followed by incorporation into a silicone polymer. These modified silicones can impart a soft feel and improved durability to fabrics. china-polyol.com The heptyl chain of the molecule could also contribute to a lubricating effect, potentially improving the sewability and handle of the treated textile.

Development of Analytical Standards and Reference Materials

The reliability and accuracy of analytical measurements are fundamental in chemical synthesis and materials science. This is achieved through the use of analytical standards and reference materials, which serve as benchmarks for instrument calibration and method validation. jctlm.org For a compound like this compound, the development of such standards is a meticulous process governed by international guidelines to ensure accuracy, purity, and stability. nih.gov

Certified Reference Materials (CRMs) are particularly crucial as they provide certified property values with stated uncertainties and are accompanied by documentation from an authoritative body. jctlm.orgnih.gov The development process for a this compound standard would involve several key stages: synthesis and purification, comprehensive characterization, homogeneity and stability assessment, and finally, the assignment of a certified value with its associated uncertainty. nih.gov

The initial step is the synthesis of this compound to a very high purity. Following synthesis, rigorous purification techniques would be employed to remove impurities such as starting materials, by-products, or residual solvents. The goal is to produce a material as close to theoretically pure as possible. oealabs.com

Characterization is the most intensive phase, where the identity and purity of the compound are confirmed. A suite of analytical techniques is used to create a comprehensive profile of the material. For an organic molecule like this compound, this would typically include:

Chromatographic Analysis: Gas Chromatography (GC) would be a primary method to determine the purity of the standard, often expressed as a percentage area. sigmaaldrich.com

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, while Mass Spectrometry (MS) verifies the molecular weight and fragmentation pattern. chromadex.commdpi.com

Other Analyses: Karl Fischer titration would be used to quantify water content, and techniques like thermogravimetric analysis (TGA) could assess the presence of residual solvents. chromadex.com

Once the material is thoroughly characterized, its homogeneity must be established to ensure that every sample taken from the batch is identical within specified limits. nih.gov Subsequently, stability studies are conducted under various storage conditions (e.g., temperature, light exposure) to determine the shelf-life and recommended storage protocols, which are critical for maintaining the integrity of the reference material over time. nih.govoealabs.com

Finally, a Certificate of Analysis (CoA) is issued. This document provides all relevant information, including the certified purity value and its uncertainty, methods used for characterization, storage instructions, and the expiry date. jctlm.orgoealabs.com

The availability of a certified reference material for this compound would be invaluable for researchers in materials science and synthetic chemistry. It would enable the accurate quantification of this compound in reaction mixtures, help in the development of new analytical methods, and ensure the quality control of products where it is used as an intermediate or component. americanpharmaceuticalreview.com

Data Tables

The following tables are representative examples of the data that would be presented in a Certificate of Analysis for a this compound analytical standard.

Table 1: Compound Identification and Properties

PropertyValue
Compound Name This compound
CAS Number 64251-19-0
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol smolecule.com
Format Neat Liquid
Appearance Colorless Liquid

Table 2: Certified Purity and Characterization Data

Analytical TestMethodResult
Purity (Assay) Gas Chromatography (GC) sigmaaldrich.com≥99.0%
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry chromadex.comConforms to Structure
Water Content Karl Fischer Titration chromadex.com≤0.1%
Residual Solvents Headspace GC-MS≤0.05%

Table 3: Recommended Storage and Handling

ParameterRecommendation
Storage Temperature 2-8°C
Handling Store tightly sealed away from light and moisture. oealabs.com
Shelf Life Limited; refer to expiry date on the label. sigmaaldrich.com

Future Perspectives and Emerging Research Avenues for 2 Methylideneheptan 1 Ol

Development of Green Chemistry Approaches for Synthesis and Derivatization

The synthesis and derivatization of fine chemicals are increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. echemi.comrsc.org For 2-Methylideneheptan-1-OL, future research will likely focus on developing more sustainable synthetic routes.

Key areas of investigation would include:

Catalytic Strategies : Moving away from stoichiometric reagents to catalytic systems can significantly improve atom economy and reduce waste. echemi.com Research could explore the use of heterogeneous catalysts, such as zeolites or supported metal nanoparticles, which offer the advantages of easy separation and recyclability. echemi.comnankai.edu.cn Biocatalysis, employing enzymes to carry out specific transformations under mild conditions, also presents a promising green alternative. acs.org

Alternative Solvents : The use of environmentally benign solvents is a cornerstone of green chemistry. echemi.com Future synthetic methods for this compound could utilize water, supercritical fluids like carbon dioxide, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace traditional volatile organic compounds (VOCs). echemi.comdntb.gov.ua Solvent-free reaction conditions are another area of interest, minimizing solvent-related waste and simplifying purification processes. researchgate.net

Renewable Feedstocks : Investigating synthetic pathways that start from renewable biomass sources rather than petrochemicals is a critical aspect of sustainable chemistry. sustainability-directory.com Research could focus on converting bio-derived platform molecules into precursors for this compound.

A comparative table of potential green synthesis methodologies is presented below:

Synthesis ApproachCatalyst TypeSolvent SystemKey Advantages
Catalytic Oxidation Heterogeneous (e.g., Ti-Beta zeolite)Green Solvent (e.g., Ethanol)High selectivity, catalyst reusability, reduced by-products. nankai.edu.cnmdpi.com
Biocatalytic Route Enzyme (e.g., P450 monooxygenase)Aqueous mediaHigh stereoselectivity, mild reaction conditions, biodegradable catalyst. nih.gov
Solvent-Free Synthesis Mechanochemical (Grinding)NoneReduced solvent waste, potential for lower energy consumption. researchgate.net

Integration with Advanced Robotics and High-Throughput Experimentation

The discovery and optimization of chemical reactions and processes can be significantly accelerated through the use of robotics and high-throughput experimentation (HTE). researchgate.netyoutube.com For this compound, these technologies can be applied to rapidly screen a wide range of reaction conditions for its synthesis and derivatization.

Automated systems can prepare and run hundreds or even thousands of reactions in parallel, varying parameters such as catalysts, solvents, temperatures, and reactant ratios. novartis.com This allows for the rapid identification of optimal conditions for yield, selectivity, and efficiency. youtube.com Robotic platforms can handle the precise dispensing of reagents, even in very small volumes, which is difficult to achieve manually and reduces waste. researchgate.net

The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the development process. mit.edu This integration of automation and data science is crucial for the efficient exploration of the chemical space around this compound. rsc.orgresearchgate.net

Exploration of Sustainable Sourcing and Production Methods

The long-term viability of any chemical product is increasingly tied to the sustainability of its entire lifecycle, from feedstock sourcing to production. sustainability-directory.com For this compound, future research should prioritize the development of production methods that are both economically viable and environmentally responsible.

This involves a shift away from fossil fuel-based feedstocks towards renewable alternatives. elgalabwater.com Potential sustainable feedstocks for the synthesis of this compound could include:

Biomass : Lignocellulosic biomass and agricultural residues can be converted into valuable chemical intermediates through biorefinery processes. mckinsey.comwur.nl

Waste Streams : Utilizing industrial or municipal waste as a starting material can contribute to a circular economy, reducing landfill waste and conserving virgin resources. sustainability-directory.com

The production process itself should be designed to minimize energy consumption and greenhouse gas emissions. elgalabwater.com This can be achieved through process intensification, where multiple reaction steps are combined into a single, more efficient process, and by integrating renewable energy sources to power the production facility. sustainability-directory.com

Advanced Characterization under Operando Conditions

To fully understand and optimize the catalytic processes involved in the synthesis and reactions of this compound, it is crucial to study the catalyst and reacting molecules under actual working conditions. hideninc.com Operando spectroscopy provides a powerful tool for this, allowing for the simultaneous measurement of catalytic activity and the spectroscopic characterization of the catalyst and surface intermediates. mdpi.comwikipedia.org

Techniques such as operando infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy can provide real-time information about the structural changes in the catalyst and the formation and transformation of molecules on its surface during a reaction. hidenanalytical.comornl.gov This detailed mechanistic insight is invaluable for designing more efficient and selective catalysts. mdpi.com For instance, operando studies could reveal the active sites on a heterogeneous catalyst responsible for the selective formation of this compound and help in understanding deactivation mechanisms. mdpi.com

The data obtained from operando studies can be visualized to show the evolution of different species over time as a function of reaction conditions.

Spectroscopic TechniqueInformation GainedPotential Application for this compound
Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) Identification of surface adsorbates and reaction intermediates. mdpi.comornl.govElucidating the mechanism of catalytic oxidation of a precursor to form the allylic alcohol.
Operando Raman Spectroscopy Structural changes in the catalyst and detection of vibrational modes of reactants and products. hidenanalytical.comMonitoring the catalyst structure during synthesis and identifying key intermediates in derivatization reactions.
Operando X-ray Absorption Spectroscopy (XAS) Oxidation state and coordination environment of metal centers in a catalyst. wikipedia.orgDetermining the active state of a metal catalyst during the hydrogenation of a related ketone.

Multidisciplinary Research Collaborations for Comprehensive Understanding

The complexity of modern chemical research necessitates collaboration across different scientific disciplines. A comprehensive understanding of this compound, from its fundamental properties to its potential applications, will require a multidisciplinary approach.

Collaborations between organic chemists, materials scientists, chemical engineers, and computational chemists can lead to significant breakthroughs. uw.educornell.edu For example:

Chemistry and Materials Science : Joint efforts can lead to the design and synthesis of novel catalytic materials with tailored properties for the specific synthesis of this compound. mit.edutufts.edu

Chemistry and Chemical Engineering : Collaboration is essential for scaling up sustainable synthesis processes from the laboratory to an industrial scale, ensuring efficiency and safety.

Experimental and Computational Chemistry : Computational modeling, such as Density Functional Theory (DFT), can provide deep mechanistic insights into reaction pathways, complementing experimental findings from techniques like operando spectroscopy. upenn.edumdpi.com

Such interdisciplinary collaborations foster innovation and are crucial for tackling the complex challenges associated with developing new, sustainable chemical products and processes. uw.edu

Q & A

Q. How should researchers design studies to address conflicting biological activity reports for this compound derivatives?

  • Methodology : Conduct systematic meta-analyses of existing literature (PRISMA guidelines) to identify bias sources (e.g., inconsistent assay conditions). Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) and validate via orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) .

    05 文献检索Literature search for meta-analysis
    02:58
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 values. Report confidence intervals and effect sizes .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Protocols : Use fume hoods for synthesis steps; wear nitrile gloves and safety goggles (EN 166/170 standards). In case of skin contact, wash with soap/water for 15 minutes and consult poison control (e.g., Australia 13 11 26). Store in ventilated, cool areas away from oxidizers .
  • Waste Management : Neutralize residues with 10% NaOH before disposal; document procedures per EPA guidelines .

Data Management and Reporting

Q. How should researchers structure supplementary information for studies involving this compound?

  • Guidelines : Include (1) Synthetic protocols for >5 derivatives, (2) Raw spectral data (NMR/IR/GC-MS), (3) Computational input files, and (4) Extended statistical analyses. Label files with Arabic numerals (e.g., SI_01_Synthesis.pdf) and hyperlink to the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.